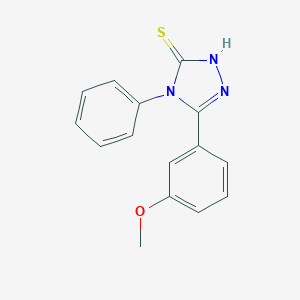

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-5-6-11(10-13)14-16-17-15(20)18(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWWZZJEHWWCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358104 | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-90-1 | |

| Record name | 2,4-Dihydro-5-(3-methoxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174573-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a cornerstone scaffold in medicinal chemistry and drug development. This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. We will deconstruct the synthesis from its fundamental precursors, detailing the preparation of key intermediates, the mechanism of the critical cyclization step, and the analytical techniques required for rigorous structural confirmation. This document is designed for researchers and drug development professionals, offering not just a protocol, but a foundational understanding of the chemical principles that ensure a successful and reproducible synthesis.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of 1,2,4-triazole-3-thiols is most reliably achieved through the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate. This approach is favored due to the high yields and purity of the resulting products. The acylthiosemicarbazide itself is readily prepared from common starting materials.

Our retrosynthetic strategy for the target molecule is as follows:

Caption: Retrosynthetic pathway for the target compound.

This multi-step synthesis involves two primary phases: the construction of the key 1-acyl-4-arylthiosemicarbazide intermediate, followed by its conversion to the final triazole product.

Phase I: Synthesis of the Acylthiosemicarbazide Intermediate

This phase involves the preparation of the necessary precursors and their subsequent condensation to form the linear intermediate that will undergo cyclization.

Protocol: Synthesis of 4-Phenyl-3-thiosemicarbazide

The foundational 4-phenyl-3-thiosemicarbazide is synthesized via a nucleophilic addition reaction between phenyl isothiocyanate and hydrazine hydrate.[1]

Caption: Experimental workflow for precursor synthesis.

Methodology:

-

In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in absolute ethanol.

-

Cool the solution in an ice bath to 0-5 °C with gentle stirring.

-

Add phenyl isothiocyanate (1.0 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour. A white solid will precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting 4-phenyl-3-thiosemicarbazide in a vacuum oven. The product is typically of sufficient purity for the next step.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Moles (eq) |

| Phenyl Isothiocyanate | 135.19 | - | 1.13 | 1.0 |

| Hydrazine Hydrate (~64%) | 50.06 | - | 1.03 | 1.0 |

| Absolute Ethanol | 46.07 | - | 0.789 | Solvent |

Protocol: Synthesis of 1-(3-Methoxybenzoyl)-4-phenylthiosemicarbazide

This step involves the acylation of the thiosemicarbazide with 3-methoxybenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution.

Methodology:

-

Suspend 4-phenyl-3-thiosemicarbazide (1.0 eq) in a suitable solvent like dry pyridine or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.

-

Cool the suspension in an ice bath.

-

Add 3-methoxybenzoyl chloride (1.0 eq) dropwise to the suspension while stirring vigorously.

-

After addition, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of cold water.

-

The solid product, 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide, will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Phase II: Base-Catalyzed Cyclization and Product Formation

This is the critical ring-forming step where the linear acylthiosemicarbazide undergoes an intramolecular cyclization followed by dehydration to yield the stable 1,2,4-triazole ring. The choice of a basic medium is crucial, as acidic conditions can favor the formation of a 1,3,4-thiadiazole isomer.[2]

Caption: Key mechanistic steps of the triazole ring formation.

Protocol: Synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Methodology:

-

Place the dry 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide (1.0 eq) into a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 8-10% w/v) in sufficient quantity to dissolve the solid.

-

Heat the mixture to reflux for 4-6 hours. The causality for heating is to provide the activation energy for the cyclization and subsequent dehydration.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Acidify the cold solution dropwise with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.

-

The target compound will precipitate as a solid. The acidification step is critical as it protonates the triazole thiolate, rendering it insoluble in the aqueous medium.

-

Collect the precipitate by vacuum filtration, wash it extensively with cold water to remove salts, and dry it in a vacuum oven.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Structural Elucidation and Spectroscopic Analysis

The final product exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. In the solid state and in solution, the thione form is often predominant. Spectroscopic analysis is essential to confirm the structure and assess purity.

Expected Spectroscopic Data:

| Analysis Type | Expected Characteristics |

| ¹H NMR | δ ~13.0-14.0 ppm: Broad singlet, 1H (N-H proton of the triazole ring).[4][5] δ ~7.0-8.0 ppm: Multiplet (aromatic protons from both phenyl rings). δ ~3.8 ppm: Singlet, 3H (methoxy -OCH₃ protons). |

| ¹³C NMR | δ ~165-170 ppm: C=S (thione carbon).[4] δ ~160 ppm: C-OCH₃ (aromatic carbon). δ ~145-150 ppm: C5 of the triazole ring. δ ~115-135 ppm: Aromatic carbons. δ ~55 ppm: -OCH₃ carbon. |

| IR (KBr, cm⁻¹) | ~3100-3300: N-H stretching (broad). ~2550-2650: S-H stretching (weak, if thiol tautomer is present).[4][6] ~1600: C=N stretching. ~1250-1340: C=S stretching.[4] ~1240 & ~1040: Asymmetric & symmetric C-O-C stretching of methoxy group. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺: ~298.08 g/mol for C₁₅H₁₃N₃OS. |

Safety and Handling

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Phenyl Isothiocyanate: A lachrymator and irritant. Handle in a fume hood.

-

3-Methoxybenzoyl Chloride: Corrosive and moisture-sensitive. Handle with care.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Conclusion

The via the base-catalyzed cyclization of its acylthiosemicarbazide precursor is an efficient and reliable method. By understanding the rationale behind each step—from the controlled formation of the intermediate to the critical pH adjustment during product precipitation—researchers can consistently achieve high yields of the desired compound. The protocols and characterization data provided in this guide serve as a validated framework for the successful laboratory preparation of this valuable heterocyclic scaffold.

References

-

Butina, D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Farmaco, 59(4), 255-259. [Link]

-

Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Butina, D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]

-

Patel, N. B., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Kaminski, K., et al. (2009). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]

-

Matin, M. M., & Matin, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

-

Butina, D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]

-

Siddiqui, N., et al. (2004). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. ResearchGate. [Link]

-

Kljun, J., & Turel, I. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. [Link]

-

Küçükgüzel, I., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(4), 204-212. [Link]

-

Butina, D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]

-

Vasyl'eva, N. Y., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

-

Benmohammed, A., et al. (2019). Preparation of 4-phenyl-3-thiosemicarbazide (2). ResearchGate. [Link]

-

Al-Issa, S. A. (2014). Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. ResearchGate. [Link]

-

de Oliveira, C. S., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC - NIH. [Link]

-

Molla, M. E., et al. (2011). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 8. Sci-Hub. Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines / Journal of Heterocyclic Chemistry, 2020 [sci-hub.ru]

- 9. researchgate.net [researchgate.net]

chemical properties of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Chemical Properties of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a core component of numerous therapeutic agents, and its derivatives are widely explored for their diverse biological activities. This document elucidates the compound's molecular structure, with a particular focus on the critical thione-thiol tautomerism that governs its reactivity. We present a detailed, field-proven synthetic protocol, thorough spectroscopic and analytical characterization methods, and an examination of its chemical reactivity and stability. The guide is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this compound as a versatile scaffold in the design of novel therapeutic agents.

Chapter 1: Introduction to 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry. Its prevalence is due to its unique combination of chemical stability, metabolic resistance, and its capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.[1] Many successful drugs, such as the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam, feature this core structure.[2]

The introduction of a thiol (or its tautomeric thione) group at the 3-position of the triazole ring creates a particularly versatile building block. This functional group not only participates in the crucial phenomenon of thione-thiol tautomerism but also serves as a reactive handle for further chemical modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The specific compound of interest, 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, incorporates two distinct aromatic substituents that can modulate its electronic properties, solubility, and biological target interactions, making it a highly relevant subject for detailed chemical investigation.

Chapter 2: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure consists of a 1,2,4-triazole ring substituted at position C5 with a 3-methoxyphenyl group and at position N4 with a phenyl group. The key functional group is the thiol/thione moiety at the C3 position.

Thione-Thiol Tautomerism

A defining chemical characteristic of 1,2,4-triazole-3-thiols is their existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form.[5]

-

Thiol Form: Features a sulfhydryl (-SH) group, with the triazole ring being fully aromatic.

-

Thione Form: Features a thiocarbonyl (C=S) group, with a proton located on one of the adjacent ring nitrogen atoms (N1 or N2).

Quantum chemical calculations and extensive experimental data from NMR and X-ray crystallography have shown that the thione form is generally the predominant tautomer in the solid state and in most neutral solutions.[5][6] This stability is attributed to the polarity of the C=S bond and favorable intermolecular interactions. The equilibrium can, however, be influenced by factors such as solvent polarity and pH.[7] Understanding this equilibrium is critical, as the two tautomers exhibit different reactivity patterns.

Caption: Thione-thiol tautomeric equilibrium.

Physicochemical Data

The following table summarizes key physicochemical properties for the parent thiol and a related analogue to provide context.

| Property | Value (for C₁₅H₁₃N₃OS) | Reference/Method |

| Molecular Formula | C₁₅H₁₃N₃OS | - |

| Molecular Weight | 283.35 g/mol | Calculated |

| Appearance | White to off-white solid | [8] |

| Melting Point | 272-273 °C | [8] |

| Calculated LogP | 3.2 - 3.5 | XLogP3/ChemDraw |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Chapter 3: Synthesis and Purification

Rationale for Synthetic Strategy

The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-aryl-thiosemicarbazide intermediate.[4][9] This approach is favored due to the ready availability of the starting materials (acid hydrazides and isothiocyanates), high reaction yields, and straightforward purification of the final product.

Detailed Experimental Protocol

Causality: The synthesis is a two-step process. First, the nucleophilic nitrogen of 3-methoxybenzoyl hydrazide attacks the electrophilic carbon of phenyl isothiocyanate to form the linear thiosemicarbazide intermediate. The choice of a basic medium (e.g., NaOH or K₂CO₃) in the second step is crucial; it deprotonates the amide nitrogen, facilitating a nucleophilic attack on the thiocarbonyl carbon, followed by dehydration to yield the stable, five-membered triazole ring.[10]

Step 1: Synthesis of 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide

-

To a stirred solution of 3-methoxybenzoyl hydrazide (1.66 g, 10 mmol) in absolute ethanol (50 mL), add phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3).

-

Upon completion, cool the mixture to room temperature. The solid product will precipitate.

-

Filter the precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide (3.01 g, 10 mmol) from Step 1 in an aqueous solution of sodium hydroxide (8%, 50 mL).

-

Reflux the mixture for 6-8 hours with vigorous stirring. The suspension will gradually dissolve as the cyclization proceeds.

-

After cooling the reaction mixture to room temperature, filter it to remove any insoluble impurities.

-

Carefully acidify the clear filtrate with dilute hydrochloric acid (e.g., 2N HCl) until the pH is approximately 5-6. This protonates the triazole thiolate, causing the product to precipitate.

-

Filter the resulting solid, wash extensively with distilled water to remove salts, and dry in a vacuum oven at 60 °C.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[9] Purity should be confirmed by TLC, melting point determination, and the spectroscopic methods outlined in the next chapter.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Chapter 4: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential to confirm the molecular structure and, critically, to provide evidence for the predominant thione tautomer.

Data Summary Table

The following table summarizes the expected spectroscopic data for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~13-14 ppm (s, 1H, N-H); δ 6.8-7.8 ppm (m, 9H, Ar-H); δ ~3.8 ppm (s, 3H, OCH₃) | The highly deshielded singlet at >13 ppm is characteristic of the N-H proton in the thione form.[5][11] A thiol S-H proton would appear much further upfield. |

| ¹³C NMR | δ ~168-172 ppm (C=S); δ ~160 ppm (Ar-C-O); δ ~150 ppm (Triazole C5); δ 110-140 ppm (Ar-C); δ ~55 ppm (OCH₃) | The signal near 170 ppm is a definitive indicator of a thiocarbonyl (C=S) carbon, confirming the thione tautomer's presence in solution.[5][9] |

| IR (KBr) | ν ~3100-3200 cm⁻¹ (N-H stretch); ν ~1600 cm⁻¹ (C=N stretch); ν ~1250-1350 cm⁻¹ (C=S stretch) | The presence of a broad N-H stretch and a strong C=S band, coupled with the absence of a distinct S-H band (~2550-2600 cm⁻¹), supports the thione structure in the solid state.[11] |

| EI-MS | m/z 283 [M]⁺ | Corresponds to the molecular weight of the compound. Fragmentation would likely involve the loss of the methoxy and phenyl groups.[8] |

Chapter 5: Chemical Reactivity and Stability

Key Reaction Sites

The molecule possesses several sites for chemical modification, making it a versatile scaffold. The primary reactive centers are the exocyclic sulfur atom and the nitrogen atoms of the triazole ring.

Caption: Key reactive sites on the triazole-thione scaffold.

Key Reactions

S-Alkylation: This is the most common and synthetically useful reaction for this class of compounds.[8]

-

Rationale: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃, NaH), the N-H proton is removed to form an ambident nucleophile. Alkylation with electrophiles like alkyl halides occurs preferentially on the more nucleophilic sulfur atom, leading exclusively to S-alkylated products.[9] This reaction is fundamental for building molecular diversity.

-

Protocol: Synthesis of 3-(benzylthio)-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

-

Dissolve 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (2.83 g, 10 mmol) in DMF or acetone (50 mL).

-

Add anhydrous potassium carbonate (1.52 g, 11 mmol) and stir the suspension for 30 minutes at room temperature.

-

Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure S-alkylated product.

-

N-Alkylation: While less common, alkylation can sometimes occur at the ring nitrogen atoms, particularly if the sulfur atom is sterically hindered or if different reaction conditions are used.[12]

Stability Profile

The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant chemical stability.[13]

-

Acidic Conditions: The compound is generally stable to short-term exposure to mild acids, such as during an acidic workup.[13] Protonation occurs at the ring nitrogens. Prolonged exposure to strong, hot acids can lead to degradation.

-

Basic Conditions: Stable in base, where it exists as the thiolate anion. This stability is leveraged during S-alkylation reactions.

-

Thermal Stability: As indicated by its high melting point, the compound possesses good thermal stability.

Chapter 6: Significance and Potential Applications in Drug Development

Pharmacological Relevance

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in the search for new therapeutic agents. The presence of the toxophoric -N=C-S group is associated with a broad spectrum of biological activities.[3][14] Published studies on analogous compounds suggest high potential in several areas:

-

Anti-inflammatory Activity: Several 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to exhibit anti-inflammatory properties.[15]

-

Antimicrobial and Antifungal Activity: This scaffold is widely recognized for its potent antimicrobial effects.[2][14]

-

Anticancer Activity: Numerous triazole-thiol derivatives have shown significant cytotoxicity against various cancer cell lines.[3]

-

Antitubercular Activity: Recent studies have highlighted the potential of 4-amino-1,2,4-triazole-3-thiols as effective agents against Mycobacterium tuberculosis.[16]

Structure-Activity Relationship (SAR) Insights

-

The 3-Thiol Group: The ability to easily perform S-alkylation allows for the systematic exploration of how different substituents at this position affect biological activity. Lipophilicity, size, and electronic properties of the S-substituent can be fine-tuned to optimize target binding and pharmacokinetic properties.[8]

-

Aromatic Substituents: The 3-methoxyphenyl and 4-phenyl groups are critical for defining the molecule's interaction with target proteins. The methoxy group, being an electron-donating group, can influence the electronic distribution of the entire system and may enhance biological activity.[14] It also provides a potential hydrogen bond acceptor site.

Computational Modeling

Computational tools are invaluable for exploring the properties of this scaffold.

-

DFT Studies: Density Functional Theory (DFT) can be used to calculate the relative energies of the thione and thiol tautomers, confirming the greater stability of the thione form.[6] It can also map the molecule's electrostatic potential to identify sites prone to electrophilic or nucleophilic attack.

-

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its derivatives within the active sites of target enzymes (e.g., cholinesterases, kinases, microbial enzymes), guiding the rational design of more potent inhibitors.[3][8]

Chapter 7: Conclusion

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemically robust and synthetically versatile heterocyclic compound. Its defining characteristics include a stable triazole core, a predominant thione tautomer, and a highly reactive sulfur atom that serves as a prime site for derivatization. These properties, combined with the proven pharmacological potential of the broader 1,2,4-triazole-3-thiol class, establish this molecule as a high-value scaffold for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ScienceRise: Pharmaceutical Science. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molbank. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2016). Molecules. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (2016). Journal of Chromatographic Science. [Link]

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. (2009). Structural Chemistry. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2022). Molbank. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2018). Molbank. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2006). Molecules. [Link]

-

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]

-

Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. (2006). Russian Journal of General Chemistry. [Link]

-

5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]

-

Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. (2021). Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (2023). ResearchGate. [Link]

-

Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. (2004). Il Farmaco. [Link]

-

Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. (2020). Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific substitution pattern of the target molecule, featuring a 3-methoxyphenyl and a phenyl group, modulates its physicochemical and biological profile, making a precise structural confirmation paramount for its development as a potential drug candidate.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a mere listing of techniques to provide a rationale for the selection of each method and an interpretation of the resulting data, grounded in the principles of spectroscopic analysis and chemical synthesis.

Synthesis and Rationale

The elucidation of a chemical structure begins with its synthesis. The most common and efficient route to synthesize 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[2] This approach offers high yields and a straightforward purification process.

The synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol commences with the reaction of 3-methoxybenzoyl chloride with 4-phenylthiosemicarbazide. This initial acylation step forms an acylthiosemicarbazide derivative. The subsequent cyclization, typically achieved by refluxing in an alkaline medium such as sodium hydroxide or potassium hydroxide, leads to the formation of the desired triazole ring.[5] The choice of a basic medium is critical as it facilitates the deprotonation and subsequent nucleophilic attack required for ring closure.

Caption: Synthetic pathway for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of the IR spectrum of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol provides initial evidence for its key structural features.

Experimental Protocol:

-

A small amount of the purified solid sample is mixed with potassium bromide (KBr).

-

The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3100-3000 | C-H stretch | Aromatic | Confirms the presence of the phenyl and methoxyphenyl rings. |

| ~2950-2850 | C-H stretch | -OCH₃ | Indicates the methoxy group. |

| ~2600-2550 | S-H stretch | Thiol | A weak band characteristic of the thiol group. Its presence confirms the thione-thiol tautomerism, with the thiol form being significant. |

| ~1600, 1480 | C=C stretch | Aromatic | Further evidence for the aromatic rings. |

| ~1590 | C=N stretch | Triazole ring | Characteristic stretching vibration of the endocyclic C=N bond in the triazole ring.[2] |

| ~1250 | C-O stretch | Aryl ether | Corresponds to the stretching of the C-O bond in the methoxy group. |

| ~1100-1000 | C-O stretch | Aryl ether | |

| ~1300 | C=S stretch | Thione | A strong band indicating the presence of the thione tautomer.[2] |

The presence of both S-H and C=S stretching bands suggests that in the solid state, the compound exists in a tautomeric equilibrium between the thiol and thione forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural assignment.

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts and Multiplicities:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 14.0 | Singlet | 1H | SH/NH | This downfield, exchangeable proton is characteristic of the thiol (SH) or the N-H proton in the thione tautomer.[2] |

| ~7.2 - 7.6 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl ring. The multiplet arises from the complex spin-spin coupling between the ortho, meta, and para protons. |

| ~6.8 - 7.4 | Multiplet | 4H | Methoxyphenyl-H | Protons of the 3-methoxyphenyl ring. The substitution pattern leads to a complex multiplet. |

| ~3.8 | Singlet | 3H | OCH₃ | The sharp singlet corresponds to the three equivalent protons of the methoxy group. |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | C=S (C3) | The carbon of the thione group is significantly deshielded and appears at a low field. |

| ~159.0 | C-OCH₃ (Methoxyphenyl) | The aromatic carbon directly attached to the electron-donating methoxy group. |

| ~150.0 | C5 (Triazole) | The carbon atom at position 5 of the triazole ring, attached to the methoxyphenyl group. |

| ~110.0 - 140.0 | Aromatic C | A series of signals corresponding to the carbon atoms of the phenyl and methoxyphenyl rings. |

| ~55.0 | OCH₃ | The carbon of the methoxy group. |

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's carbon-hydrogen framework. Further confirmation can be obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.

Experimental Protocol:

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is recorded.

Data Interpretation:

The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. For 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (C₁₅H₁₃N₃OS), the expected monoisotopic mass is approximately 283.08 g/mol . The high-resolution mass spectrometry (HRMS) data should match the calculated exact mass, confirming the elemental composition.

Expected Molecular Ion Peak:

-

[M+H]⁺: m/z ≈ 284.0881

The fragmentation pattern can also be analyzed to identify characteristic fragments of the phenyl, methoxyphenyl, and triazole moieties, providing further structural confirmation.

Crystallographic Analysis: The Definitive Proof

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

-

High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the precise atomic positions.

Expected Structural Features from X-ray Crystallography:

-

Confirmation of the 1,2,4-triazole ring system.

-

The relative orientations of the phenyl and 3-methoxyphenyl rings with respect to the triazole core. The phenyl groups are typically twisted with respect to the planar triazole ring.[6]

-

Precise bond lengths and angles, which can provide insights into the electronic nature of the molecule.

-

Information on intermolecular interactions, such as hydrogen bonding involving the thiol/thione group, which dictates the crystal packing.

Caption: Workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthesis provides the material for analysis, while IR, NMR, and mass spectrometry collectively build a coherent picture of the molecular structure. Finally, single-crystal X-ray crystallography offers the definitive confirmation of the atomic arrangement. This rigorous, multi-pronged approach ensures the scientific integrity of the assigned structure, a critical prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Farmaco, 59(4), 255-259. Retrieved January 13, 2026, from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21-26. Retrieved January 13, 2026, from [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. (2004). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

STUDIES ON PHYSICOCHEMICAL PROPERTIES OF 4-AMINO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL SCHIFF BASES. (n.d.). SARJ. Retrieved January 13, 2026, from [Link]

-

5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. (1990). Acta Crystallographica Section C, 46(11), 2218-2221. Retrieved January 13, 2026, from [Link]

-

¹H-NMR of 4-[4-(methoxy)phenyl]-1,2,4-triazole-3,5-dione (5f) stock... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (2022). Molecules, 27(21), 7268. Retrieved January 13, 2026, from [Link]

-

¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

IR spectra of 2-(((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)methyl)benzonitrile (2.9). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). ResearchGate. Retrieved January 13, 2026, from [Link]

-

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural arrangement of this molecule, featuring a 1,2,4-triazole core substituted with phenyl and methoxyphenyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers engaged in the synthesis, characterization, and application of novel triazole-based therapeutic agents.

The following sections will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section will present a detailed experimental protocol, a thorough interpretation of the spectral data, and the underlying scientific principles that govern the observed phenomena. This guide is designed to be a practical resource for scientists, offering not just data, but a logical framework for spectroscopic analysis in drug discovery.

Molecular Structure and Key Features

The structural integrity of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is the foundation of its chemical and biological properties. The central 1,2,4-triazole ring is an aromatic heterocycle, and the molecule can exist in tautomeric forms, primarily the thiol and thione forms. The equilibrium between these tautomers can be influenced by the solvent and solid-state packing. Spectroscopic analysis is crucial to determine the predominant form in a given environment.

Caption: A standardized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize a wide range of organic compounds and its residual solvent peak does not interfere with key regions of the spectrum.

-

¹H NMR Acquisition: Record the proton NMR spectrum on a 500 MHz spectrometer. A typical experiment involves acquiring 16 scans with a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Record the carbon-13 NMR spectrum on the same instrument, operating at 125 MHz. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and spin-spin coupling. The expected chemical shifts for 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol are predicted based on the analysis of its structural analogue. [1] Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.5 | Singlet | 1H | SH/NH | The acidic proton of the thiol/thione tautomer appears as a broad singlet at a downfield chemical shift. The exact position is concentration and temperature-dependent. |

| ~7.2-7.6 | Multiplet | 5H | Phenyl-H | The five protons of the phenyl group attached to the nitrogen will appear as a complex multiplet in the aromatic region. |

| ~6.8-7.1 | Multiplet | 4H | Methoxyphenyl-H | The four protons of the 3-methoxyphenyl group will exhibit a distinct splitting pattern characteristic of a 1,3-disubstituted benzene ring. |

| ~3.7-3.8 | Singlet | 3H | OCH₃ | The three protons of the methoxy group will appear as a sharp singlet in the upfield region. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=S | The thione carbon is significantly deshielded and appears at a very downfield chemical shift, confirming the predominance of the thione tautomer in DMSO solution. [1] |

| ~150-160 | C5-Triazole, C-O | The carbon of the triazole ring attached to the methoxyphenyl group and the carbon of the methoxyphenyl group attached to the oxygen atom will appear in this region. |

| ~125-135 | Aromatic C | The remaining aromatic carbons of both the phenyl and methoxyphenyl rings will resonate in this range. |

| ~110-120 | Aromatic C | The carbons ortho and para to the methoxy group are shielded and will appear at a more upfield chemical shift. |

| ~55-60 | OCH₃ | The carbon of the methoxy group is aliphatic and appears in the upfield region of the spectrum. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

FT-IR Spectral Interpretation

The FT-IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (OCH₃) |

| ~2600-2550 | S-H stretch | Thiol (if present) |

| ~1600, 1480 | C=C stretch | Aromatic rings |

| ~1550-1450 | C=N stretch | Triazole ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1150 | C=S stretch | Thione |

The presence of a C=S stretching vibration and the absence or weakness of an S-H stretch would further support the predominance of the thione tautomer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is well-suited for determining the molecular weight of the intact molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Mass Spectrum Interpretation

The mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The exact mass of this peak can be used to confirm the elemental composition of the compound. Fragmentation of the molecular ion will produce smaller fragment ions, and the pattern of these fragments can provide valuable structural information.

Caption: Plausible fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, utilizing NMR, FT-IR, and Mass Spectrometry, provides a robust and unambiguous characterization of its molecular structure. The data presented in this guide, including detailed experimental protocols and in-depth spectral interpretations, serves as a vital resource for researchers in the field of drug discovery and development. A thorough understanding of the spectroscopic properties of this and related triazole derivatives is fundamental to advancing the design and synthesis of novel therapeutic agents.

References

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI. Available at: [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. Available at: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. Available at: [Link]

-

5-phenyl-4H-1,2,4-triazol-3-yl] thio - ProQuest. Available at: [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on a specific, promising derivative: 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. While direct, extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of structurally related analogues to provide a predictive framework for its therapeutic potential. We will delve into established synthesis protocols, propose detailed methodologies for evaluating its biological activity—including antimicrobial, anti-inflammatory, and enzyme inhibitory effects—and present a rationale for its mechanism of action supported by molecular docking principles. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic utility of this compound, providing both the theoretical basis and practical protocols for its investigation.

Introduction: The Therapeutic Promise of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The inclusion of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions creates a molecule with a rich pharmacophore, capable of diverse interactions with biological targets. Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties. The specific substitution pattern of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, featuring a methoxy-substituted phenyl ring, suggests the potential for enhanced biological activity due to altered electronic and steric properties that can influence target binding and pharmacokinetic profiles.

This guide provides a comprehensive overview of the synthesis and potential biological activities of this compound, with a focus on actionable experimental protocols.

Synthesis Pathway and Characterization

The synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process starting from readily available precursors. The general and reliable method involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.[1]

Diagram of the Proposed Synthesis Pathway

Sources

Unlocking the Therapeutic Potential of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Target Identification and Validation

Foreword: A Molecule of Interest

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of biological activities.[1][2][3] The inherent properties of the triazole ring, such as its stability, dipole character, and hydrogen bonding capacity, make it a privileged structure for interacting with biological targets.[4][5] The incorporation of a thiol group at the 3-position further enhances the therapeutic potential, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] This guide focuses on a specific, yet promising, member of this class: 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . The presence of the methoxyphenyl and phenyl substituents suggests the potential for nuanced interactions with various biological targets, warranting a systematic investigation into its therapeutic applications.[4][8][9][10][11]

This technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will journey from broad-based phenotypic screening to the identification and validation of specific molecular targets, providing not just protocols, but the rationale behind each experimental choice. Our aim is to equip you with the knowledge and methodologies to thoroughly interrogate the therapeutic potential of this intriguing molecule.

Part 1: The Initial Broad Spectrum—Phenotypic Screening

Before diving into specific molecular targets, it is crucial to first establish the broad biological activities of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This initial phase of investigation, known as phenotypic screening, will guide our subsequent, more focused efforts. Based on the well-documented activities of related 1,2,4-triazole-3-thiol derivatives, we will prioritize our screening efforts in two key areas: oncology and microbiology.

Anticancer Activity Screening: A Multi-pronged Approach

The antiproliferative effects of 1,2,4-triazole derivatives against various cancer cell lines are extensively reported.[5][7][12] Therefore, a logical first step is to assess the cytotoxic and anti-proliferative potential of our compound of interest against a panel of human cancer cell lines.

A foundational method for assessing anticancer efficacy is the determination of cell viability and proliferation in the presence of the test compound.[13]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate], HCT116 [colon])

-

Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (test compound)

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Interpreting the Results: A low IC50 value against cancer cell lines and a high IC50 value against normal cells would indicate potent and selective anticancer activity, justifying further investigation.

Antimicrobial Susceptibility Testing: Exploring a Second Therapeutic Avenue

The 1,2,4-triazole-3-thiol scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[8][15][16] Therefore, parallel screening against a panel of pathogenic bacteria and fungi is a prudent step.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (test compound)

-

Ciprofloxacin (antibacterial control)

-

Fluconazole (antifungal control)

-

DMSO (vehicle control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard.[18]

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound and control drugs in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Interpreting the Results: Low MIC values against the tested pathogens would suggest that the compound has promising antimicrobial activity.

Part 2: Delving Deeper—Identifying Potential Molecular Targets

Assuming the initial phenotypic screening reveals significant anticancer activity, the next logical step is to identify the specific molecular targets and pathways through which 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects. Based on the known mechanisms of action of similar triazole derivatives, we will focus on three high-probability target classes: protein kinases, tubulin, and key components of the PI3K/Akt/mTOR signaling pathway.

Protein Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Many small molecule anticancer drugs function as kinase inhibitors. The presence of the methoxyphenyl and phenyl groups on the triazole scaffold suggests potential interactions with the ATP-binding pocket of various kinases.[5][9]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[19] Inhibition of VEGFR-2 is a clinically validated anticancer strategy.[19][20]

Experimental Workflow for VEGFR-2 Inhibition

Caption: Workflow for validating VEGFR-2 as a target.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.[21][22][23]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and staurosporine in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Incubate briefly to allow for inhibitor binding.

-

Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 45 minutes).[23]

-

Detect ATP Consumption: Add the Kinase-Glo™ reagent to each well. This reagent measures the amount of ATP remaining in the solution.

-

Data Acquisition: Measure the luminescence using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Disruption of Microtubule Dynamics: A Classic Anticancer Mechanism

Microtubules are essential components of the cytoskeleton involved in cell division.[2] Compounds that interfere with tubulin polymerization are potent anticancer agents.[3][24] The planar phenyl and triazole rings in the test compound could potentially interact with the colchicine binding site on β-tubulin.

Experimental Workflow for Tubulin Polymerization Inhibition

Caption: Workflow for investigating tubulin polymerization inhibition.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules.[2][13]

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (test compound)

-

Nocodazole (polymerization inhibitor control)

-

Paclitaxel (polymerization enhancer control)

-

96-well plates

-

Spectrophotometer with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and controls in general tubulin buffer.

-

Reaction Mixture: On ice, prepare a tubulin solution in general tubulin buffer containing GTP and glycerol.

-

Assay Initiation: In a pre-warmed 96-well plate at 37°C, add the tubulin reaction mixture to wells containing the test compound or controls.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[13] An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the plateau absorbance against the log of the compound concentration.[3]

Targeting the PI3K/Akt/mTOR Signaling Pathway: A Central Hub in Cancer

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[1][15][25] Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention.[26][27]

Proposed Signaling Pathway Investigation

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation status, which is indicative of their activation state.

Materials:

-

Cancer cell line (e.g., one that showed high sensitivity in the MTT assay)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Interpreting the Results: A decrease in the phosphorylation of Akt, mTOR, or p70S6K in response to treatment with the test compound would strongly suggest that it inhibits the PI3K/Akt/mTOR pathway.

Part 3: Data Presentation and Future Directions

To facilitate the interpretation and communication of your findings, it is essential to present quantitative data in a clear and organized manner.

Summarizing Quantitative Data

Table 1: In Vitro Anticancer Activity of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

| Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| PC-3 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

| Normal Fibroblasts | [Insert Value] | - |

| Doxorubicin (MCF-7) | [Insert Value] | [Insert Value] |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: In Vitro Enzyme Inhibitory Activity

| Enzyme | IC50 (µM) ± SD |

| VEGFR-2 | [Insert Value] |

| Tubulin Polymerization | [Insert Value] |

| Staurosporine (VEGFR-2) | [InsertValue] |

| Nocodazole (Tubulin) | [Insert Value] |

Concluding Remarks and Future Perspectives

This guide has outlined a systematic approach to elucidating the therapeutic potential of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The proposed workflow, from broad phenotypic screening to specific target validation, provides a robust framework for your investigation. Positive results in these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of cancer and infectious diseases. The structural features of this molecule, combined with the rich pharmacology of the 1,2,4-triazole-3-thiol scaffold, make it a compelling candidate for further exploration in the quest for novel therapeutics.

References

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2015). Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. Retrieved from [Link]

-

VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Small-molecule inhibitors of the PI3K signaling network. (2011). Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

(PDF) Guideline for anticancer assays in cells. (2024). ResearchGate. Retrieved from [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved from [Link]

-